Precision in isomer selection is critical. Substituting 3-(Pyridin-2-yl)propanenitrile with the 3- or 4-pyridyl isomer disrupts indolizine cyclization and chelate formation, causing synthesis failure. This CAS 35549-47-4 compound ensures:
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3-(Pyridin-2-yl)propanenitrile, CAS 35549-47-4, is a heterocyclic nitrile used as a precise structural precursor in organic synthesis. It belongs to the class of pyridylalkanenitriles, which are valued as intermediates for constructing more complex molecules in pharmaceuticals, agrochemicals, and materials science. The key procurement-relevant attributes of this class are defined by the interplay between the pyridine ring's nitrogen atom and the nitrile group, which dictates reactivity in cyclization, coordination, and derivatization reactions. Unlike simple aliphatic or benzylic nitriles, the specific location of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) is a critical determinant of chemical behavior and is not interchangeable in most synthetic pathways. [REFS-1, REFS-2]
Selecting a pyridylalkanenitrile based on price or general availability without considering the precise isomer is a common cause of synthesis failure. Substituting 3-(Pyridin-2-yl)propanenitrile with its 3-pyridyl or 4-pyridyl isomers fundamentally alters the molecule's electronic properties and, more critically, its steric and geometric profile. The proximity of the nitrogen atom to the side chain in the 2-position enables unique intramolecular reactions, such as cyclizations to form fused systems like indolizines, which are impossible with the 3- and 4-isomers. Similarly, this position is essential for forming stable bidentate chelate complexes with metal ions, a property not shared by its isomers, which can only coordinate in a monodentate fashion. [1] These differences directly impact reaction outcomes, product yields, and the biological or material properties of the final compound, making the CAS number a critical specification.
The 2-pyridyl substitution pattern is a structural requirement for specific, high-yield intramolecular cyclization reactions that form the indolizine bicyclic system, a common core in bioactive molecules. [1] For example, palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives (a close homolog) with propargyl carbonates proceeds efficiently to give polysubstituted indolizines. [2] In contrast, 3- and 4-pyridyl isomers lack the correctly positioned ring nitrogen to act as an internal nucleophile for this type of Thorpe-Ziegler or transition-metal-catalyzed cyclization, preventing the formation of the desired fused ring system. This makes 3-(Pyridin-2-yl)propanenitrile a non-interchangeable precursor for these synthetic routes.
| Evidence Dimension | Feasibility of Intramolecular Cyclization to Indolizine |
| Target Compound Data | Reaction proceeds; the 2-pyridyl nitrogen acts as an internal nucleophile to form the 5-membered ring fused to the pyridine. |
| Comparator Or Baseline | 3-(Pyridin-3-yl)- and 3-(Pyridin-4-yl)propanenitrile: Reaction is geometrically impossible as the ring nitrogen is too distant to participate in the required intramolecular bond formation. |
| Quantified Difference | Qualitative (Feasible vs. Infeasible) |
| Conditions | Typical conditions for indolizine synthesis, such as transition-metal catalysis or base-mediated cyclization. |
For any synthesis targeting an indolizine core via intramolecular cyclization, only the 2-pyridyl isomer is a viable starting material.
A patent from AstraZeneca covering the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as Protein Kinase B (PKB) inhibitors explicitly identifies 3-(pyridin-2-yl)propanenitrile as a key intermediate. [1] In the described synthetic route, the compound is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine, which is a crucial step in building the final heterocyclic drug candidate. The use of positional isomers (3- or 4-pyridyl) would yield entirely different molecular structures, which are not claimed and would not possess the specific structure-activity relationship required for PKB inhibition. This demonstrates the compound's role as a non-substitutable raw material in a specific, high-value pharmaceutical manufacturing process.
| Evidence Dimension | Utility as a named intermediate in pharmaceutical patent WO2011058338A1 |
| Target Compound Data | Explicitly cited as reactant 'A-1' in Example 1 for the synthesis of a key intermediate for PKB inhibitors. |
| Comparator Or Baseline | 3-(Pyridin-3-yl)- and 3-(Pyridin-4-yl)propanenitrile: Not mentioned; would lead to structurally different, off-target compounds. |
| Quantified Difference | Specified vs. Not Specified |
| Conditions | As described in the patent's synthetic scheme (Example 1, Step 1). |
Procurement for regulated applications like pharmaceutical synthesis requires the exact CAS number specified in the established process; isomers are not permitted substitutes.
The 2-pyridyl group, when combined with a side chain containing a donor atom, acts as a powerful bidentate chelating ligand. While the nitrile itself is a weak donor, its hydrolysis to the corresponding carboxylic acid or amide creates a classic N,O-bidentate ligand capable of forming a stable 5-membered chelate ring with a metal center. [1] This chelation effect leads to thermodynamically stable complexes with defined geometries. In contrast, the 3- and 4-pyridyl isomers can only act as monodentate ligands, as their nitrogen atoms are sterically unable to coordinate to the same metal center as the side-chain donor. This results in the formation of coordination polymers or complexes with different stoichiometry and lower stability. [2] For example, studies on related substituted pyridines show that 2-substituted ligands form discrete cis-complexes, whereas 4-substituted ligands tend to form trans-complexes or polymers. [3]
| Evidence Dimension | Ligand Coordination Mode |
| Target Compound Data | Acts as a precursor to bidentate (chelating) ligands, forming stable, discrete metal complexes. |
| Comparator Or Baseline | 3- and 4-pyridyl isomers: Act as precursors to monodentate ligands, leading to less stable complexes or coordination polymers. |
| Quantified Difference | Bidentate Chelation vs. Monodentate Coordination |
| Conditions | Coordination with transition metal ions (e.g., Fe(II), Cu(II), Ru(II)) in solution. |
This compound is the correct choice for synthesizing specific catalysts or functional materials where a defined, stable, chelated metal center is required for performance.
Where a process follows a patented route specifying CAS 35549-47-4 for the synthesis of kinase inhibitors or other complex APIs, this compound is the only chemically and regulatorily valid choice. Its unique structure is required to form the correct downstream intermediates and final active molecule. [1]
When the synthetic goal is to construct an indolizine ring system via an intramolecular cyclization strategy, the 2-pyridyl isomer is essential. It is the correct procurement choice for developing novel fluorescent dyes, bioactive compounds, or functional materials based on this privileged scaffold. [2]
For applications requiring the synthesis of specific metal complexes with high stability and defined geometry, such as in asymmetric catalysis or the creation of functional coordination materials, this compound serves as a superior precursor to chelating ligands compared to its non-chelating 3- and 4-pyridyl isomers. [3]